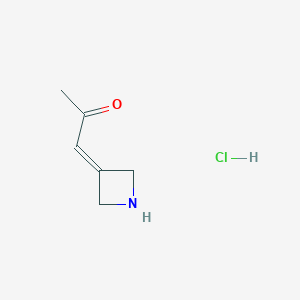

1-(Azetidin-3-ylidene)propan-2-one hydrochloride

CAS No.:

Cat. No.: VC13793385

Molecular Formula: C6H10ClNO

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO |

|---|---|

| Molecular Weight | 147.60 g/mol |

| IUPAC Name | 1-(azetidin-3-ylidene)propan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(8)2-6-3-7-4-6;/h2,7H,3-4H2,1H3;1H |

| Standard InChI Key | CEGVOFHCPVIDQD-UHFFFAOYSA-N |

| SMILES | CC(=O)C=C1CNC1.Cl |

| Canonical SMILES | CC(=O)C=C1CNC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(Azetidin-3-ylidene)propan-2-one hydrochloride possesses the molecular formula C₆H₁₀ClNO and a molecular weight of 147.6 g/mol . Its IUPAC name reflects the azetidine ring’s ylidene moiety (a conjugated enamine system) and the propan-2-one ketone group. The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 189243-51-4 |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.6 g/mol |

| SMILES Notation | CC(=O)C=C1CNC1.Cl |

| Purity | 97% |

| Storage Conditions | Room temperature, dry environment |

The SMILES string CC(=O)C=C1CNC1.Cl delineates the conjugated system: the ketone (C=O) adjacent to a double bond (C=C) bridging the azetidine ring . X-ray crystallography or NMR data would further resolve stereoelectronic effects, though such studies remain unpublished.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(azetidin-3-ylidene)propan-2-one hydrochloride typically involves aza-Michael addition or ring-closing metathesis strategies. A documented approach for analogous compounds (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate) involves:

-

Base-mediated condensation: Reacting azetidine precursors with α,β-unsaturated ketones in the presence of NaH or DBU .

-

Acidification: Treating the intermediate with HCl to yield the hydrochloride salt .

For example, in a related synthesis :

-

Step 1: A THF solution of azetidine derivative is treated with NaH to deprotonate the NH group.

-

Step 2: 1,3-Dibromopropane is introduced to form the ylidene moiety via elimination.

-

Step 3: The product is quenched with water, extracted with EtOAc, and purified via flash chromatography.

-

Step 4: The free base is converted to the hydrochloride salt using HCl in methanol.

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF, MeOH, or CH₂Cl₂ |

| Base | NaH, DBU |

| Temperature | 0°C to room temperature |

| Purification | Flash chromatography (MeOH/CH₂Cl₂) |

Scale-Up Considerations

Industrial-scale production remains underexplored, but lab-scale methods achieve ~60% yields after optimization . Critical challenges include minimizing ring-opening side reactions and ensuring regioselectivity during the aza-Michael addition.

Chemical Reactivity and Functionalization

Key Reaction Pathways

The compound’s reactivity stems from three sites:

-

Azetidine Ring: Susceptible to nucleophilic attack at the nitrogen or ring-opening under acidic conditions.

-

Ylidene Double Bond: Participates in cycloadditions or metal-catalyzed cross-couplings.

-

Ketone Group: Undergoes reductions (e.g., to alcohols) or condensations (e.g., Wittig reactions).

Functionalization Examples

-

N-Alkylation: Treatment with alkyl halides under basic conditions installs substituents on the azetidine nitrogen.

-

Ketone Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2-(azetidin-3-yl)propan-2-ol derivatives .

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could functionalize aromatic substituents if present.

Applications in Scientific Research

Pharmaceutical Building Blocks

The azetidine scaffold is prevalent in bioactive molecules due to its conformational rigidity and hydrogen-bonding capacity. This compound serves as a precursor for:

-

Anticancer Agents: Strained rings enhance binding to kinase ATP pockets.

-

Neurological Therapeutics: Azetidines modulate GABA receptors or monoamine transporters.

Materials Science

Conjugated ylidene-ketone systems exhibit unique electronic properties, making them candidates for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume